![molecular formula C9H9N3O3 B1344519 5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid CAS No. 1170258-35-1](/img/structure/B1344519.png)
5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid
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Description
5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C9H9N3O3 and a molecular weight of 207.19 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid is 1S/C9H9N3O3/c1-6-3-10-12(4-6)5-7-2-8(9(13)14)11-15-7/h2-4H,5H2,1H3,(H,13,14) .
Physical And Chemical Properties Analysis
5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid is a solid substance at room temperature . It has a molecular weight of 207.19 .
Scientific Research Applications
Pharmaceutical Research
This compound could be used in the development of new pharmaceuticals due to its structural similarity to pyrazole, which is known for its diverse pharmacological effects, including antimicrobial, antidiabetic, antidepressant, anticancer, hypotensive, antiamoebic, anti-inflammatory, and antitubercular activity .
Antileishmanial and Antimalarial Activities
Compounds bearing a pyrazole moiety have been reported to exhibit potent antileishmanial and antimalarial activities. The compound could be investigated for such activities given its pyrazole component .
Cancer Research
Pyrazole derivatives have been evaluated for their antitumor potential against different cell lines such as MCF-7 and CaCo-2. The compound could be synthesized into derivatives and tested for similar activities .
Inflammatory Diseases
Chemical Synthesis
This compound may serve as a reagent or intermediate in chemical synthesis processes, including Suzuki-Miyaura cross-coupling reactions and transesterification reactions .
properties
IUPAC Name |
5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-6-3-10-12(4-6)5-7-2-8(9(13)14)11-15-7/h2-4H,5H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZACKUJOJQBLKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2=CC(=NO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649283 |
Source
|
Record name | 5-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid | |
CAS RN |
1170258-35-1 |
Source
|
Record name | 5-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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